Trimethyl(vinylbenzyl)ammonium chloride

Catalog No.
S1895708
CAS No.
26616-35-3
M.F
C12H18N+
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(vinylbenzyl)ammonium chloride

CAS Number

26616-35-3

Product Name

Trimethyl(vinylbenzyl)ammonium chloride

IUPAC Name

(2-ethenylphenyl)methyl-trimethylazanium

Molecular Formula

C12H18N+

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1

InChI Key

SVBDYAHXVSJABF-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C

Polymerization:

  • Monomer and Plasticizer: TVBAC can function as a monomer for the synthesis of specialized polymers like poly(vinylbenzyl trimethyl ammonium chloride) (PVTBAC) []. PVTBAC finds use in various research areas due to its unique properties, including anion exchange capacity and thermal stability [].
  • Inhibitor Remover: TVBAC can be used to remove polymerization inhibitors during the production of some plastics, ensuring a more controlled and efficient polymerization process.

Material Science:

  • Surface Modification: Due to its cationic nature, TVBAC can interact with negatively charged surfaces. This property allows researchers to modify surfaces for various applications, such as promoting adhesion or altering surface wettability [].

Other Potential Applications:

Limited research suggests TVBAC might have uses in other scientific areas, such as:

  • Catalysis: The unique structure of TVBAC might prove useful in the development of novel catalysts for various reactions.
  • Biomedical Research: Some studies have explored the potential of TVBAC in drug delivery systems or as an antibacterial agent. However, more research is needed to confirm these possibilities.

Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium compound characterized by the presence of a trimethylammonium group and a vinylbenzyl moiety. Its molecular formula is C₁₂H₁₈ClN, and it has a molecular weight of approximately 211.73 g/mol. This compound appears as a white to yellow crystalline powder and is soluble in water, making it useful in various chemical applications. The structure of trimethyl(vinylbenzyl)ammonium chloride features a vinyl group attached to a benzyl carbon, which contributes to its reactivity and utility in polymer chemistry and other applications .

  • Scientific research investigates VBT's potential antimicrobial properties []. The mechanism of this action is still being explored [].
  • Limited data is available on the specific hazards of VBT. As with many research chemicals, it's advisable to handle it with appropriate safety precautions in a laboratory setting [].
Due to its functional groups:

  • Polymerization: The vinyl group can undergo free radical polymerization, leading to the formation of poly(vinylbenzyl)trimethylammonium chloride. This process is often initiated by heat or chemical initiators.
  • Quaternization: The trimethylammonium group can react with various nucleophiles, allowing for the synthesis of other quaternary ammonium compounds.
  • Nucleophilic Substitution: The chloride ion can be replaced by other anions through nucleophilic substitution reactions, which can modify the properties of the compound for specific applications.

Trimethyl(vinylbenzyl)ammonium chloride exhibits notable biological activity, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial membranes, leading to cell lysis. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it valuable in disinfectants and antiseptics . Additionally, its cationic nature may facilitate interactions with negatively charged biological membranes, enhancing its efficacy as a biocide.

The synthesis of trimethyl(vinylbenzyl)ammonium chloride typically involves the following methods:

  • Alkylation of Benzylamine: Benzylamine can be reacted with vinyl bromide or vinyl chloride in the presence of a base to yield trimethyl(vinylbenzyl)ammonium salts.
  • Quaternization Reaction: Trimethylamine can be reacted with vinylbenzyl chloride, leading to the formation of trimethyl(vinylbenzyl)ammonium chloride.
  • Polymerization Techniques: Using free radical initiators, the compound can be polymerized into poly(vinylbenzyl)trimethylammonium chloride for specific applications in materials science.

Trimethyl(vinylbenzyl)ammonium chloride is utilized in various fields:

  • Water Treatment: It is employed as a flocculant and coagulant in water purification processes.
  • Antimicrobial Agents: Its properties make it suitable for use in disinfectants and antiseptic formulations.
  • Polymer Chemistry: It serves as a monomer for synthesizing cationic polymers used in drug delivery systems and coatings.
  • Electrochemical

Interaction studies involving trimethyl(vinylbenzyl)ammonium chloride focus on its behavior in biological systems and its interactions with various substances:

  • Membrane Interactions: Research indicates that this compound interacts with phospholipid membranes, potentially altering membrane permeability and affecting cellular functions.
  • Drug Delivery Systems: Its ability to form complexes with drugs enhances the solubility and bioavailability of pharmaceutical compounds when used as a carrier.
  • Compatibility with Other Polymers: Studies have shown that it can be blended with other polymers to improve mechanical properties and antimicrobial activity.

Several compounds share structural similarities with trimethyl(vinylbenzyl)ammonium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(o-Vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNDifferent positioning of the vinyl group affecting reactivity
(p-Vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNPara-substituted variant, influencing polymerization behavior
(Ar-vinylbenzyl)trimethylammonium chlorideC₁₂H₁₈ClNAromatic character may enhance stability and reactivity

Trimethyl(vinylbenzyl)ammonium chloride is unique due to its specific arrangement of functional groups that allows for versatile applications in polymer chemistry and antimicrobial formulations. Its ability to participate in various

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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